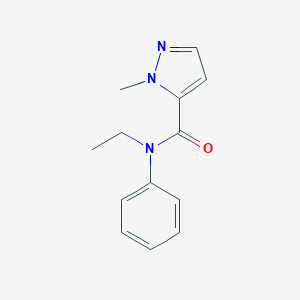
N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and spinal cord that are involved in pain perception. This compound has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease the release of certain neurotransmitters that are involved in pain signaling, such as substance P and glutamate. This compound has also been shown to have anti-inflammatory properties, which can help to reduce pain and swelling.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency. This compound has been shown to be effective at very low doses, which can help to reduce the cost of experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of potential future directions for research on N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide. One area of research is in the development of new pain medications that are more effective and have fewer side effects than traditional painkillers. Another area of research is in the development of new treatments for inflammation and other conditions that are associated with pain. Additionally, this compound may have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Synthesis Methods
The synthesis of N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate and methylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography to obtain a pure compound.
Scientific Research Applications
N-ethyl-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of pain. Studies have shown that this compound has analgesic properties and can be used to alleviate pain without the side effects associated with traditional painkillers.
properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O/c1-3-16(11-7-5-4-6-8-11)13(17)12-9-10-14-15(12)2/h4-10H,3H2,1-2H3 |
InChI Key |
BGDYHXUZBOINMQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=NN2C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)



